5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid

Description

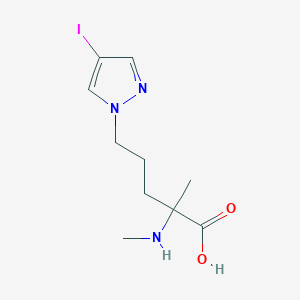

5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is a halogenated secondary amine featuring a pentanoic acid backbone substituted with a 4-iodo-pyrazole ring and a methylamino group. This compound is part of a broader class of pyrazole-containing carboxylic acids, which are significant intermediates in pharmaceutical and agrochemical research. Notably, CymitQuimica lists this compound as discontinued across all available quantities (1g, 250mg, 500mg), suggesting challenges in production or commercial demand .

Properties

Molecular Formula |

C10H16IN3O2 |

|---|---|

Molecular Weight |

337.16 g/mol |

IUPAC Name |

5-(4-iodopyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid |

InChI |

InChI=1S/C10H16IN3O2/c1-10(12-2,9(15)16)4-3-5-14-7-8(11)6-13-14/h6-7,12H,3-5H2,1-2H3,(H,15,16) |

InChI Key |

ROZJNVMNFLBVFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN1C=C(C=N1)I)(C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid typically involves the iodination of pyrazole derivatives. One common method includes the reaction of 4-iodopyrazole with appropriate alkylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodo group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azido derivatives or other substituted pyrazoles.

Scientific Research Applications

5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets. The iodo group in the pyrazole ring can form strong interactions with target proteins, potentially inhibiting their function. This compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Halogen-Substituted Derivatives

The compound shares structural homology with bromo- and chloro-substituted analogues (Table 1). These derivatives differ only in the halogen atom at the 4-position of the pyrazole ring, leading to distinct physicochemical and biological properties.

Table 1: Comparison of Halogenated Derivatives

Key Observations:

- Molecular Weight and Lipophilicity: The iodo derivative’s higher molecular weight (vs.

- Reactivity: Iodine’s larger atomic radius and lower electronegativity (vs. Br/Cl) may alter nucleophilic substitution kinetics in synthesis. For example, bromo derivatives are often synthesized via reactions like 3-bromopropanoic acid with methimazole (as seen in analogous syntheses ), while iodo variants may require specialized iodide sources.

- Biological Activity : Halogens influence target binding via steric effects and halogen bonding. Bromo and iodo groups are more lipophilic than chloro, which could modulate interactions with hydrophobic enzyme pockets.

Functional Group Variations

Other analogues with modified backbones or substituents include:

- 5-(3-Undecyl-oxiranyl)pentanoic acid methyl ester: Features an oxiranyl group instead of pyrazole, used in ester synthesis .

- 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid: Substitutes pyrazole with imidazole and replaces pentanoic acid with propanoic acid, demonstrating versatility in heterocycle-carboxylic acid hybrids .

Research Tools and Analytical Data

- Crystallography : SHELXL and SHELX programs are widely used for small-molecule refinement, enabling precise structural determination of halogenated compounds .

Biological Activity

5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid, a compound with the CAS number 1339102-68-9, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H17IN4O

- Molecular Weight : 336.17 g/mol

- Structure : The compound features a pyrazole ring substituted with an iodine atom, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Androgen Receptor Modulation : Research indicates that compounds with similar structures may act as tissue-selective androgen receptor modulators (SARMs). They exhibit high affinity for androgen receptors and can function as antagonists in certain contexts, particularly in prostate cancer treatment .

- Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines, suggesting its potential utility in oncology .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the growth of prostate cancer cell lines, highlighting its potential as a therapeutic agent in AR-dependent cancers .

- Safety Profile : The compound exhibits a favorable safety profile with low potential for drug-drug interactions, making it a candidate for further clinical development .

Case Study 1: Prostate Cancer Treatment

A recent study investigated the effects of this compound on prostate cancer cell lines. The results indicated:

- Significant Reduction in Cell Viability : Treated cells showed a marked decrease in viability compared to control groups.

- Mechanistic Insights : Apoptotic pathways were activated, suggesting that the compound induces cell death through programmed mechanisms.

Case Study 2: Selective Androgen Receptor Modulation

Another investigation focused on the selective modulation of androgen receptors by this compound:

- Binding Affinity : The compound demonstrated high binding affinity to androgen receptors, comparable to known SARMs.

- Tissue Selectivity : It exhibited tissue-selective effects, reducing side effects commonly associated with non-selective androgen receptor modulators.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H17IN4O |

| Molecular Weight | 336.17 g/mol |

| Biological Activity | Androgen receptor modulation |

| Inhibition of Cell Proliferation | Yes |

| Safety Profile | Favorable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.